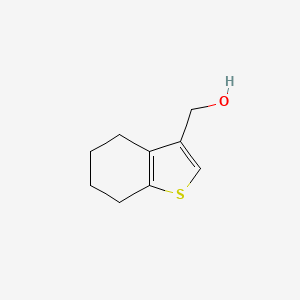

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Übersicht

Beschreibung

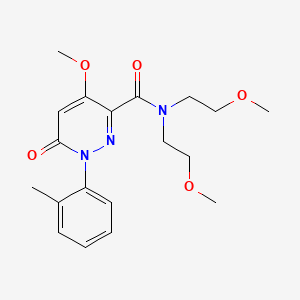

“4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol” is a chemical compound with the CAS Number: 851634-59-8 . It has a molecular weight of 168.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8 (7)9/h6,10H,1-5H2 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is an oil at normal temperatures . and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Agent

The compound has been used in the synthesis of azo dyes that serve as anti-corrosive agents. These dyes provide protection for mild steel from 1 M HCl solution. The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Dissolution Protection

In addition to its anti-corrosion properties, the compound also offers dissolution protection for mild steel in 1 M HCl solution. This is particularly useful in industries where metal components are exposed to harsh chemical environments .

Dye Synthesis

The compound is incorporated into azo dyes, which are widely used due to their variations in chemical structure and simple application methods. The presence of heterocyclic ring systems in their structure exhibits a wide spectrum of colors, making them suitable for various applications such as in the textile industry .

Designing of Optical Storage Devices

Azo dyes derived from the compound are used in the design of optical storage devices. Their high thermal stability and sensitivity make them ideal for this application .

Non-Linear Optical (NLO) Materials

The compound is also used in the creation of non-linear optical (NLO) materials. These materials have unique optical properties that make them useful in a variety of applications, including telecommunications and laser technology .

Corrosion Inhibitors

Derivatives of the compound have been used as effective corrosion inhibitors to protect metals from aggressive media. This is particularly important in industries such as oil and gas, where metal equipment is often exposed to corrosive substances .

Medicinal Chemistry

The compound provides an excellent opportunity for the preparation of compounds relevant to medicinal chemistry. This could potentially lead to the development of new drugs and treatments .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAPYBKGPRPQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)

![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)

![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)

![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)